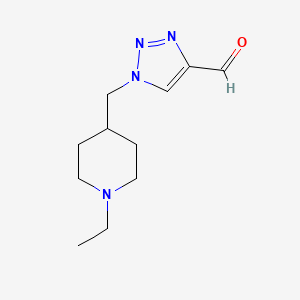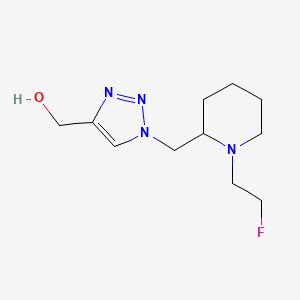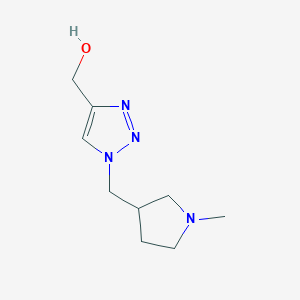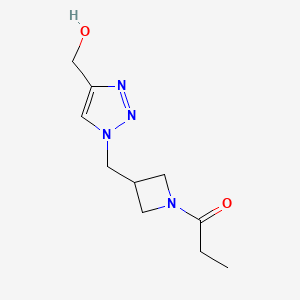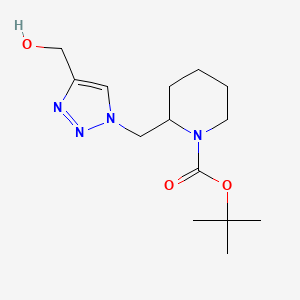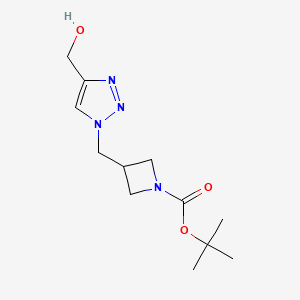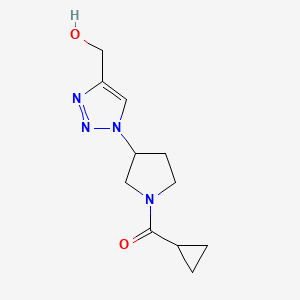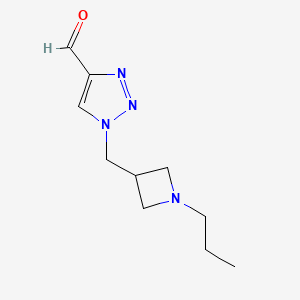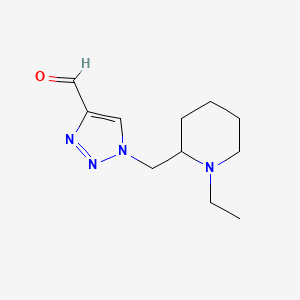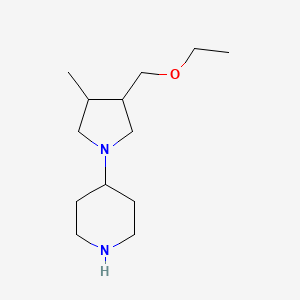
4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine
Overview
Description
Piperidine derivatives are widely used in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The piperidine rings of certain molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution . This shows that the piperidine moiety of these molecules is the primary structural feature that is responsible for their activities .
Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters is a reaction that has been reported in the literature . This reaction involves the use of a radical approach .
Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by the introduction of different groups into the piperidine ring . For example, the introduction of the carbomethoxy (-COCH3) group into the piperidine ring of fentanyl has little or no effect on the electronic properties of this class of molecules .
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. Such studies highlight the potential application of these compounds in materials science, particularly in protecting metals from corrosion. The inhibition efficiency is linked to specific molecular properties like electron distribution, chemical reactivity, and surface interaction behavior (Kaya et al., 2016).
Antimicrobial and Antifungal Agents
Some piperidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown potent biological activities against various bacteria and fungi, indicating their potential as new classes of antibacterial and antifungal agents. The chemical structure and the presence of specific substituents on the piperidine moiety play a crucial role in their bioactivity (Thanusu et al., 2010).
Antiproliferative Effects on Human Leukemic Cells
Research into piperidine-based conjugates has revealed their antiproliferative effects on human leukemic cells. Specifically, certain 4-thiazolidinone, pyridine, and piperazine-based conjugates have been synthesized and shown to induce cell death in leukemic cells, highlighting their potential in cancer therapy (Kumar et al., 2014).
Chemical Synthesis and Catalysis
Piperidine derivatives are also significant in the field of chemical synthesis and catalysis, offering pathways for the creation of complex organic molecules. Studies have demonstrated methods for synthesizing specific piperidine compounds, which are valuable intermediates in organic synthesis and have applications in the synthesis of natural products and pharmaceuticals (Smaliy et al., 2011).
Molecular Docking and Drug Design
Further research includes molecular docking studies to investigate the interaction of piperidine derivatives with specific protein targets. These studies are crucial in drug design, helping to identify compounds with potential therapeutic effects based on their ability to bind to and modulate the activity of disease-related proteins (R. V. & R. C., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidines and piperidines are often used in medicinal chemistry and have been found in a variety of pharmaceuticals . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of pyrrolidines and piperidines can also vary greatly. They can interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, acting as inhibitors or agonists, and more .
Biochemical Pathways
Pyrrolidines and piperidines can be involved in a variety of biochemical pathways. For example, they can participate in reactions such as the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidines and piperidines can be influenced by factors such as their size, polarity, and the presence of functional groups .
Result of Action
The molecular and cellular effects of pyrrolidines and piperidines can vary depending on their specific targets and mode of action. They can have a range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The action, efficacy, and stability of pyrrolidines and piperidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound also interacts with G-protein coupled receptors, influencing various downstream signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. It also affects cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation . In in vitro studies, it has been observed that the compound remains stable for a certain period before undergoing degradation. Long-term effects on cellular function have also been noted, with prolonged exposure leading to alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of cell signaling pathways and gene expression . At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles . Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
4-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-16-10-12-9-15(8-11(12)2)13-4-6-14-7-5-13/h11-14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVWIBMQTBAGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



